REACTION_CXSMILES
|
C(O)(=O)C.C(OC(=O)C)(=O)C.[Cl:12][CH2:13][CH2:14][O:15][C:16]1[CH:17]=[C:18]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[C:19]([O:21][CH3:22])=[O:20].[N+:28]([O-])([OH:30])=[O:29]>O>[Cl:12][CH2:13][CH2:14][O:15][C:16]1[C:25]([O:26][CH3:27])=[CH:24][C:23]([N+:28]([O-:30])=[O:29])=[C:18]([CH:17]=1)[C:19]([O:21][CH3:22])=[O:20]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCCOC=1C=C(C(=O)OC)C=CC1OC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.1 mmol | |
AMOUNT: MASS | 4.08 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |